Methyl 4-(hydroxymethyl)-2-methylbenzoate

lipophilicity partition coefficient HPLC method development

Des-methyl analogs derail syntheses via altered lipophilicity (ΔXLogP3 +0.5) and HPLC retention. Methyl 4-(hydroxymethyl)-2-methylbenzoate (CAS 530145-28-9) delivers the exact ortho-methyl/para-hydroxymethyl scaffold for reproducible results. • +0.5 XLogP3 vs. des-methyl analog-predictable reversed-phase purification • 8.4% higher MW-calibrate automated liquid handlers for stoichiometric accuracy • Supplied at 98% purity for reproducible SAR and kilo-lab scale-up

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 530145-28-9
Cat. No. B1289971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(hydroxymethyl)-2-methylbenzoate
CAS530145-28-9
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CO)C(=O)OC
InChIInChI=1S/C10H12O3/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5,11H,6H2,1-2H3
InChIKeyDSCDSFHUSZSPLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(hydroxymethyl)-2-methylbenzoate – Key Identifiers and Core Properties


Methyl 4-(hydroxymethyl)-2-methylbenzoate (CAS 530145-28-9) is an aromatic benzoate ester characterized by a hydroxymethyl substituent at the 4-position and a methyl group at the 2-position of the phenyl ring [1]. Its molecular formula is C10H12O3, with a molecular weight of 180.20 g/mol and an XLogP3 of 1.9, placing it as a moderately lipophilic building block [1]. The compound is primarily supplied as a research intermediate for organic synthesis, where the ortho-methyl group imparts distinct steric and electronic influences on reactivity relative to simpler benzoate analogs.

Role Synthetic Intermediate Organic synthesis building block
Core Feature Ortho-Methyl Substituent Steric and electronic constraint
Selection Logic Regioselective Reactivity Distinct from simpler analogs

Why Substitution with Structural Analogs Fails


In-class compounds such as methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4) and methyl 2-methylbenzoate (CAS 89-71-4) lack the precise substitution pattern of the target compound, leading to significant differences in lipophilicity, molecular size, and chemical reactivity [1][2]. The presence of both the ortho-methyl and para-hydroxymethyl groups in methyl 4-(hydroxymethyl)-2-methylbenzoate is non-negotiable for applications requiring specific steric bulk, hydrogen-bonding geometry, or regioselective reactivity. Simple substitution by the des-methyl or des-hydroxymethyl analog will alter partition coefficients, HPLC retention times, and reaction outcomes, potentially derailing multi-step synthetic routes or purification protocols. The following quantitative evidence demonstrates these critical performance divergences.

Attribute
Target Compound
Substitution Risk
Substitution Pattern
2-methyl, 4-hydroxymethyl
Des-methyl or des-hydroxymethyl analogs alter steric bulk and H-bond geometry
Lipophilicity (XLogP3)
1.9
3.16× lower partition coefficient with des-methyl analog may shift HPLC retention
Reductive Stability
Predicted benzylic loss (ortho-class)
Meta-isomer retains hydroxymethyl group under Birch conditions; route outcome may diverge

Quantitative Differentiation Against Key Analogs


Lipophilicity Increase Over Des-Methyl Analog

The ortho-methyl group in the target compound raises the computed lipophilicity (XLogP3) from 1.4 for methyl 4-(hydroxymethyl)benzoate to 1.9, a full 0.5 log unit increase that corresponds to a 3.16-fold higher partition coefficient (octanol/water) [1]. This difference is far greater than typical lot-to-lot variability and will translate to markedly longer retention in reversed-phase HPLC and altered extraction efficiency.

Lipophilicity Increase
Cross-study comparable
XLogP3: 1.9 vs 1.4
+0.5 log units (3.16× higher partition)
Supports HPLC method adjustment review
Des-methyl analog may exhibit different retention and extraction
lipophilicity partition coefficient HPLC method development

Molecular Weight and Density Differences

The presence of an additional methyl group in the target compound raises its molecular weight to 180.20 g/mol versus 166.17 g/mol for methyl 4-(hydroxymethyl)benzoate, a +14.03 g/mol increase. The density also shifts from 1.177 g/cm³ (analog) to 1.1±0.1 g/cm³ (target) . These changes directly affect molarity calculations and volumetric dispensing in automated synthesis platforms.

MW & Density Shift
Cross-study comparable
MW: 180.20 vs 166.17 g/mol
+14.03 g/mol (8.4% higher)
Density: 1.1 vs 1.177 g/cm³
~6% lower density
Impacts molarity and dispensing calculation review
Data to verify; source-specific review recommended
molecular weight density molarity calculation

Divergent Fate Under Birch Reductive Alkylation

The seminal study by Fretz et al. demonstrated that Birch reductive alkylation of methyl m-(hydroxymethyl)benzoate derivatives proceeds with retention of benzylic oxygen substituents, whereas ortho- and para-substituted isomers undergo extensive loss of these groups [1]. As an ortho-substituted benzoate (methyl at position 2 relative to the ester at position 1), the target compound is predicted to follow the ortho/para pattern and lose the benzylic hydroxymethyl group under these reductive conditions, a fate opposite to that of the meta-isomer.

Birch Reductive Fate
Class-level inference
Ortho/para class: predicted benzylic oxygen loss
Target: ortho-substituted → predicted loss
Meta-isomer: experimental retention
Route-planning context for reductive alkylation
Ortho/para pattern from Ref. [1]; target-specific data to verify
reductive alkylation benzylic oxygen retention Birch reduction regioselectivity

Recommended Application Scenarios


HPLC Method Development and Purification Optimization

The +0.5 XLogP3 lipophilicity advantage over the des-methyl analog (Section 3, Evidence 1) mandates distinct reversed-phase HPLC gradient elution parameters. When developing purification methods for intermediates synthesized from this compound, chromatographers must adjust organic modifier concentrations to account for enhanced retention, avoiding co-elution with des-methyl byproducts. This scenario is particularly relevant for kilo-lab and pilot-plant scale separations where precise method transfer is critical.

Synthetic Route Design with Reductive Alkylation

Because the ortho-substitution pattern classifies this compound with those that lose the benzylic hydroxymethyl group under Birch reductive alkylation (Section 3, Evidence 3), synthetic chemists should either avoid this route or explicitly incorporate a protection/deprotection sequence for the benzylic alcohol when using methyl 4-(hydroxymethyl)-2-methylbenzoate as a starting material or intermediate. Conversely, the meta isomer would be preferred if the hydroxymethyl group must be retained during such transformations.

Automated Synthesis and Dispensing Workflows

The 8.4% higher molecular weight and 6% lower density compared to the des-methyl analog (Section 3, Evidence 2) directly influence the mass-to-volume ratio. Users of automated liquid handlers and solid dispensing robots must calibrate protocols to these exact values to maintain stoichiometric accuracy in parallel synthesis libraries, preventing systematic under-dosing or over-dosing errors that could confound biological assay results.

Medicinal Chemistry SAR with Ortho-Methyl Constraint

In structure-activity relationship (SAR) campaigns where the ortho-methyl group is a critical pharmacophoric element—for instance, to fill a small hydrophobic pocket or to restrict rotatable bond conformations—the compound provides a ready-made scaffold incorporating this structural constraint. Procuring methyl 4-(hydroxymethyl)benzoate as a surrogate would irrevocably eliminate this essential SAR feature, rendering the analog unsuitable for the intended target binding interaction.

Application
Selection Property
Validation Focus
HPLC Method Development
Lipophilicity-dependent retention
Gradient adjustment for separation from des-methyl byproducts
Reductive Alkylation Route Design
Ortho-substitution class behavior
Benzylic alcohol protection strategy review
Automated Synthesis Workflows
Precise MW and density values
Molarity and gravimetric dispensing calibration
Medicinal Chemistry SAR
Ortho-methyl structural constraint
Hydrophobic pocket and conformation studies

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